molecular formula C20H19ClN2O5 B2967153 3-(3-chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887884-19-7

3-(3-chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2967153
CAS No.: 887884-19-7
M. Wt: 402.83
InChI Key: HIKGCHKLRVHKAK-UHFFFAOYSA-N
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Description

3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3-chloropropanamido substituent at the 3-position of the benzofuran core and a 2,4-dimethoxyphenyl group attached via the carboxamide nitrogen (Fig. 1). Its molecular formula is C₁₈H₁₄Cl₂N₂O₃, with a molecular weight of 377.22 g/mol . The compound’s structure combines electron-donating methoxy groups and electron-withdrawing chloro substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-26-12-7-8-14(16(11-12)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-15(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGCHKLRVHKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a benzofuran core with a carboxamide functional group and a chloropropanamide side chain. Its molecular formula is C_{18}H_{20}ClN_{1}O_{4}, and it has a molecular weight of approximately 345.81 g/mol.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibitory effects on cholinesterases : This action can potentially enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
  • Modulation of cannabinoid receptors : The compound may influence the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation and immune response .

Biological Activity Overview

The following table summarizes the key biological activities observed for this compound:

Biological Activity Effect/Outcome Reference
Cholinesterase inhibitionPotential enhancement of cholinergic activity
Cannabinoid receptor modulationPossible immunomodulatory effects
Antimicrobial activityIn vitro effectiveness against certain pathogens
Cytotoxicity assessmentLow cytotoxicity in mammalian cells

Case Studies

  • Neuroprotective Effects :
    A study assessed the neuroprotective properties of benzofuran derivatives, including this compound. It demonstrated significant inhibition of butyrylcholinesterase and protection against amyloid-beta-induced neurotoxicity in cellular models. This suggests potential applications in Alzheimer's therapy .
  • Antimicrobial Activity :
    Another investigation evaluated the antimicrobial efficacy of related benzofuran compounds against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, which could be explored further for therapeutic applications in infectious diseases .
  • Insecticidal Properties :
    Research into related compounds has shown promise as larvicides against mosquito vectors such as Aedes aegypti. While specific data on this compound's insecticidal activity is limited, its structural analogs have demonstrated effective larvicidal properties, indicating potential for broader applications in vector control .

Toxicological Profile

Toxicological assessments reveal that this compound exhibits low toxicity levels in mammalian models. In studies where high doses were administered (up to 2000 mg/kg), no significant adverse effects were noted on vital organs such as the liver and kidneys . This safety profile is critical for its potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Benzofuran Position 3) Aryl Group (Carboxamide) Molecular Formula Molecular Weight Key Features
3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (Target) 3-Chloropropanamido 2,4-Dimethoxyphenyl C₁₈H₁₄Cl₂N₂O₃ 377.22 Dual methoxy (electron-donating) and chloro (electron-withdrawing) groups
N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide 3-Chloropropanamido 3-Chlorophenyl C₁₈H₁₄Cl₂N₂O₃ 377.22 Two chloro substituents; increased lipophilicity
3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide 3-Chloropropanamido 3,4-Difluorophenyl C₁₈H₁₃ClF₂N₂O₃ 376.76 Fluorine atoms enhance metabolic stability and electronegativity
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 2-([1,1'-Biphenyl]-4-yl)acetamido 3-Fluorophenyl C₂₉H₂₁FN₂O₃ 464.50 Biphenyl group increases steric bulk; fluorophenyl enhances polarity

Key Structural and Functional Insights:

Substituent Effects on Electronic Properties: The 2,4-dimethoxyphenyl group in the target compound introduces strong electron-donating effects, which may enhance solubility in polar solvents compared to the chloro- or fluorophenyl analogs .

Impact of Halogenation :

  • Chloro substituents (e.g., in ) are associated with higher lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility .
  • Fluorine ( and ) often enhances metabolic stability and introduces dipole interactions in protein binding pockets .

Steric Considerations :

  • The biphenyl-acetamido group in adds significant steric bulk, which might hinder interactions with compact active sites but improve selectivity for larger binding pockets .

Limitations in Available Data:

The provided evidence lacks detailed physicochemical data (e.g., melting point, solubility) or biological activity profiles for the target compound. However, inferences can be drawn from structural trends observed in analogs:

  • Methoxy groups (target compound) vs. halogens (analogs): Methoxy groups typically increase solubility but may reduce metabolic stability compared to halogenated derivatives .
  • Chloropropanamido vs.

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